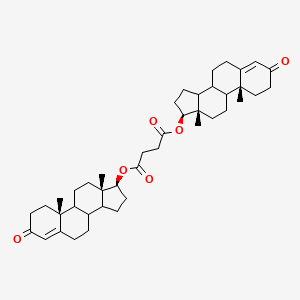
Dimeric testosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimeric testosterone, also known as this compound, is a useful research compound. Its molecular formula is C42H58O6 and its molecular weight is 658.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Dimeric testosterone has been investigated for its antiproliferative effects on prostate cancer cell lines. Research indicates that this compound exhibits enhanced activity against androgen-dependent LNCaP cells compared to its dihydrotestosterone counterpart. The synthesis of this compound was achieved through a five-step reaction sequence, yielding compounds that were tested for their ability to inhibit cell growth.
Table 1: Antiproliferative Activity of this compound
| Compound | IC50 (μM) LNCaP | IC50 (μM) PC3 |
|---|---|---|
| This compound | 52.2 | 91.3 |
| Dihydrotestosterone Dimer | 60.9 | 105.3 |
The results suggest that this compound may serve as a promising candidate for developing new anticancer agents, particularly for treating prostate cancer due to its selective activity towards androgen receptors .
Hormonal Effects and Endocrine Applications
This compound has demonstrated a prolonged hormonal effect in animal models. In a study involving castrated male rats, single intramuscular injections of this compound resulted in sustained serum testosterone levels and positive feedback on luteinizing hormone (LH) release for up to 16 weeks. This contrasts with traditional testosterone esters, which exhibit rapid onset and suppression of serum LH .
Table 2: Hormonal Effects of this compound
| Parameter | This compound | Testosterone Enanthate |
|---|---|---|
| Duration of Effect | 16 weeks | Shorter |
| LH Feedback | Positive | Suppressive |
These findings indicate that this compound may be beneficial for therapeutic applications requiring long-lasting androgen effects .
Cognitive and Behavioral Impacts
Research has shown that testosterone influences cognitive functions and mood disorders. Studies involving aged animal models have indicated that testosterone supplementation can alleviate depressive-like behaviors, suggesting a complex interplay between testosterone levels and mental health. Although this compound's specific effects on cognition have yet to be fully explored, its role as an androgen suggests potential benefits in cognitive health .
Cardiovascular Health
The relationship between testosterone therapy and cardiovascular health is complex but noteworthy. Some studies suggest that testosterone treatment can improve cardiovascular biomarkers, including cholesterol levels and insulin resistance, particularly in men with low testosterone levels or hypogonadism. While the specific role of this compound in cardiovascular applications remains under investigation, its potential therapeutic benefits in this area are promising .
Summary of Findings
This compound shows considerable promise across various scientific applications:
- Anticancer Applications : Effective against prostate cancer cell lines with higher activity than traditional antiandrogens.
- Hormonal Effects : Prolonged hormonal action with positive feedback on LH release.
- Cognitive Benefits : Potential to improve mood and cognitive functions in aged populations.
- Cardiovascular Health : May enhance cardiovascular biomarkers and metabolic health.
Propiedades
Número CAS |
54697-19-7 |
|---|---|
Fórmula molecular |
C42H58O6 |
Peso molecular |
658.9 g/mol |
Nombre IUPAC |
bis[(10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] butanedioate |
InChI |
InChI=1S/C42H58O6/c1-39-19-15-27(43)23-25(39)5-7-29-31-9-11-35(41(31,3)21-17-33(29)39)47-37(45)13-14-38(46)48-36-12-10-32-30-8-6-26-24-28(44)16-20-40(26,2)34(30)18-22-42(32,36)4/h23-24,29-36H,5-22H2,1-4H3/t29?,30?,31?,32?,33?,34?,35-,36-,39-,40-,41-,42-/m0/s1 |
Clave InChI |
VRQSFGRHFRWOMR-IFMPDVRXSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |
SMILES isomérico |
C[C@]12CCC3C(C1CC[C@@H]2OC(=O)CCC(=O)O[C@H]4CCC5[C@@]4(CCC6C5CCC7=CC(=O)CC[C@]67C)C)CCC8=CC(=O)CC[C@]38C |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |
Sinónimos |
dimeric testosterone testosterone succinate dimerbis(3-oxo-4-estren-17 beta-yl) succinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















